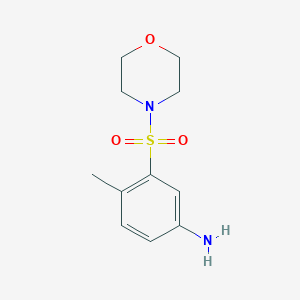

4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine

Description

4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine (CAS 114500-32-2) is an aromatic amine derivative featuring a phenyl ring substituted with a methyl group at the 4-position and a morpholine-4-sulfonyl group at the 3-position. Its molecular formula is C₁₁H₁₆N₂O₃S, with a molecular weight of 256.32 g/mol . The morpholine-sulfonyl moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. This compound is utilized in pharmaceutical and materials science research, particularly in the synthesis of bioactive molecules and optoelectronic materials.

Properties

IUPAC Name |

4-methyl-3-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-9-2-3-10(12)8-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEUKHHQBDSQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114500-32-2 | |

| Record name | 4-methyl-3-(morpholine-4-sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine typically involves the sulfonylation of 4-methyl-3-aminophenylamine with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group or even to a thiol group under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinyl and thiol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit antitumor properties by inhibiting key pathways involved in cancer cell proliferation. For example, studies have shown that similar compounds can inhibit DNA/RNA synthesis and target specific kinases involved in tumorigenesis .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Its structural similarities to known antimicrobial agents suggest it may possess significant activity against bacteria and fungi .

2. Drug Development

- HIV Modulation : Recent investigations have explored the use of morpholine-containing compounds as modulators of the HIV capsid. These studies indicate that 4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine could potentially serve as a lead compound in developing antiviral therapies .

- Neurological Disorders : Given the morpholine moiety's pharmacological relevance, this compound may also be investigated for potential applications in treating neurological disorders, possibly acting as an anticonvulsant or antihypertensive agent.

3. Materials Science

- Polymer Chemistry : The compound serves as a building block for synthesizing advanced polymeric materials. Its unique chemical properties allow it to be incorporated into polymer chains, enhancing the material's mechanical and thermal properties.

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study synthesized several thiadiazole derivatives that included the morpholine sulfonamide structure. In vitro assays showed significant cytotoxicity against HepG-2 (liver cancer) and A549 (lung cancer) cell lines, indicating the potential of this class of compounds in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial efficacy of morpholine derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated notable zones of inhibition, suggesting that these compounds could be developed into effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine (CAS 21447-56-3)

- Structural Difference : The methyl and morpholine-sulfonyl groups are positioned at the 2- and 5-positions, respectively, compared to 4- and 3-positions in the target compound.

- Impact : Positional isomerism alters steric hindrance and electronic distribution. The 2-methyl group may reduce planarity, affecting π-π stacking in materials applications .

Ring-Substituted Analogues

3-(Azepane-1-sulfonyl)-4-methyl-phenylamine (CAS 326918-48-3)

- Structural Difference : Morpholine (6-membered ring) is replaced with azepane (7-membered ring).

- Impact :

3-Methyl-4-morpholinoaniline (CAS 112900-82-0)

- Structural Difference : Lacks the sulfonyl bridge; morpholine is directly attached to the phenyl ring.

- Impact: Electron Effects: Without the sulfonyl group, the morpholine acts as a weaker electron donor, increasing the amine’s basicity . Reactivity: Direct attachment may enhance susceptibility to electrophilic substitution reactions.

Functional Group Variants

4-Methyl-3-(morpholine-4-sulfonyl)benzoic Acid (CAS Not Available)

- Structural Difference : The amine group is replaced with a carboxylic acid.

- Impact :

(3,4-Dimethyl)phenylamine Derivatives

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine | 114500-32-2 | C₁₁H₁₆N₂O₃S | 256.32 | 4-Me, 3-morpholine-SO₂ | High thermal stability, EWG effects |

| 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine | 21447-56-3 | C₁₁H₁₆N₂O₃S | 256.32 | 2-Me, 5-morpholine-SO₂ | Reduced planarity, altered reactivity |

| 3-(Azepane-1-sulfonyl)-4-methyl-phenylamine | 326918-48-3 | C₁₃H₂₀N₂O₂S | 268.38 | 4-Me, 3-azepane-SO₂ | Increased hydrophobicity |

| 3-Methyl-4-morpholinoaniline | 112900-82-0 | C₁₁H₁₆N₂O | 192.26 | 3-Me, 4-morpholine | Higher basicity, no sulfonyl group |

| 4-Methyl-3-(morpholine-4-sulfonyl)benzoic Acid | Not Available | C₁₂H₁₅NO₅S | 285.32 | 4-Me, 3-morpholine-SO₂, COOH | Enhanced solubility, acidic character |

Key Research Findings

- Electronic Effects: The morpholine-sulfonyl group in this compound significantly lowers electron density at the phenyl ring, making it less reactive toward electrophilic substitution compared to non-sulfonated analogues like 3-Methyl-4-morpholinoaniline .

- Thermal Stability : Sulfonyl groups enhance thermal stability, as observed in azomethines with similar substituents (e.g., decomposition temperatures >250°C in ) .

- Biological Relevance : Substituent positioning (e.g., 3,4-dimethyl vs. 4-methyl) directly impacts bioactivity, as seen in Nrf2 activation studies .

Biological Activity

4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine, a compound with the CAS number 114500-32-2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenylamine structure, which is known to influence its interaction with biological targets. The morpholine ring contributes to its solubility and potential bioactivity.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often range from 0.22 to 0.25 μg/mL, demonstrating potent activity against resistant strains .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |

| Escherichia coli | 0.25 | Bactericidal |

Anticancer Potential

The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer progression. Similar compounds have been shown to interfere with cellular processes such as DNA replication and protein synthesis, leading to cytotoxic effects in cancer cells .

Case Study:

A study focusing on the anticancer properties of morpholine derivatives reported that compounds with sulfonamide moieties demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Covalent Bond Formation : Given the presence of the sulfonamide group, it is likely that the compound interacts covalently with target proteins, disrupting their function.

- Metal Ion Interaction : Similar compounds have been noted for their ability to bind metal ions, potentially affecting enzyme activity through chelation .

In Vitro Studies

In vitro studies have shown that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial membrane integrity and inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the morpholine or phenyl groups can significantly enhance or diminish biological activity. For instance, substituents on the phenyl ring can alter binding affinity for target proteins, impacting efficacy .

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sulfonylation of 4-methylphenylamine with morpholine-4-sulfonyl chloride under controlled conditions (e.g., inert atmosphere, low temperature). Purification strategies include:

- Liquid-liquid extraction to remove unreacted reagents.

- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) for isolating the target compound .

- Recrystallization using ethanol/water mixtures to enhance purity (>98% by HPLC) .

Key quality checks involve 1H/13C NMR for structural confirmation and HPLC-UV to quantify impurities (<2%) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing sulfonamide derivatives like this compound?

Methodological Answer:

- NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and morpholine protons (δ 3.5–3.7 ppm). 13C NMR confirms sulfonyl group attachment (C-SO2 at ~110 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (256.32 g/mol) with <5 ppm error .

- HPLC-DAD : Uses C18 columns (mobile phase: acetonitrile/0.1% formic acid) for purity analysis .

Q. How can researchers assess the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., stability up to 150°C).

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation via HPLC to identify labile functional groups (e.g., sulfonamide bond cleavage) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes with sulfonamide-binding pockets). Validate with QSAR models correlating electronic properties (HOMO/LUMO) with activity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine 2D NMR (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between morpholine protons and sulfonyl carbon resolve ambiguities in substitution patterns .

- X-ray Crystallography : Resolve stereochemical disputes by determining crystal structure (if single crystals are obtainable) .

Q. How can factorial design optimize reaction conditions for scalable synthesis?

Methodological Answer:

- Two-Level Factorial Design : Test variables like temperature (20–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1–1:2 amine:sulfonyl chloride). Use ANOVA to identify significant factors (e.g., temperature impacts yield by 30%) .

- Response Surface Methodology (RSM) : Maximize yield (>85%) while minimizing byproducts (<5%) .

Q. What methodologies assess the compound’s role as an intermediate in multi-step syntheses?

Methodological Answer:

Q. How can environmental fate studies evaluate the compound’s persistence in ecosystems?

Methodological Answer:

- OECD 307 Guideline : Conduct soil biodegradation tests under aerobic conditions (28 days, 20°C). Measure residual concentration via LC-MS/MS (LOQ: 1 ppb) .

- Photolysis Experiments : Exclude to UV light (λ=254 nm) and quantify degradation products .

Q. What advanced analytical methods quantify trace impurities in pharmaceutical-grade batches?

Methodological Answer:

- LC-HRMS : Resolve isobaric impurities (e.g., regioisomers) with mass accuracy <1 ppm .

- ICP-MS : Detect heavy metal catalysts (e.g., Pd <10 ppm) from coupling reactions .

Q. How do mechanistic studies clarify the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.